molecular formula C11H12O B13525361 3-(2,5-Dimethylphenyl)acrylaldehyde

3-(2,5-Dimethylphenyl)acrylaldehyde

Cat. No.: B13525361
M. Wt: 160.21 g/mol
InChI Key: RYMBNFBPNCLEKN-ONEGZZNKSA-N
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Description

3-(2,5-Dimethylphenyl)acrylaldehyde is an organic compound with the molecular formula C11H12O. It is characterized by the presence of an acrylaldehyde group attached to a 2,5-dimethylphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)acrylaldehyde can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzaldehyde with acrolein under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, where the aldehyde group of 2,5-dimethylbenzaldehyde reacts with the activated methylene group of acrolein to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Catalysts such as piperidine or pyridine can be employed to facilitate the condensation reaction. The reaction is usually carried out in a solvent like ethanol or methanol to ensure proper mixing and reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-(2,5-Dimethylphenyl)acrylic acid.

    Reduction: 3-(2,5-Dimethylphenyl)propanol.

    Substitution: 3-(2,5-Dimethyl-4-nitrophenyl)acrylaldehyde.

Scientific Research Applications

3-(2,5-Dimethylphenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)acrylaldehyde involves its reactivity with nucleophiles and electrophiles The aldehyde group is highly reactive and can form adducts with nucleophiles such as amines and alcohols

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)acrylaldehyde
  • 3-(2,6-Dimethylphenyl)acrylaldehyde
  • 3-(3,5-Dimethylphenyl)acrylaldehyde

Uniqueness

3-(2,5-Dimethylphenyl)acrylaldehyde is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The 2,5-dimethyl substitution pattern provides distinct steric and electronic effects compared to other isomers, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-3-(2,5-dimethylphenyl)prop-2-enal

InChI

InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h3-8H,1-2H3/b4-3+

InChI Key

RYMBNFBPNCLEKN-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C=O

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC=O

Origin of Product

United States

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